6'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone
Description
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is an organic compound characterized by the presence of both trifluoromethyl and tetrafluoro groups attached to an acetophenone core
Properties
Molecular Formula |
C9H3F7O |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3H |
InChI Key |
WVBWEJWIXSXFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of acetophenone derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide and a suitable catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and tetrafluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl and tetrafluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An herbicide with a trifluoromethyl group.
Uniqueness
6’-(Trifluoromethyl)-2,2,2,2’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoro groups, which confer distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .
Biological Activity
6'-(Trifluoromethyl)-2,2,2,2'-tetrafluoroacetophenone, also known as 2,2,2,4'-tetrafluoroacetophenone, is a fluorinated organic compound with significant potential in medicinal chemistry and various biological applications. Its unique structure, characterized by multiple fluorine atoms, enhances its interactions with biological targets. This article explores the biological activity of this compound by reviewing relevant research findings and case studies.
- Molecular Formula : C8H4F4O
- Molecular Weight : 192.11 g/mol
- CAS Number : 655-32-3
- Synonyms : 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various cellular pathways. The presence of trifluoromethyl groups can enhance lipophilicity and metabolic stability, making the compound a promising candidate for drug development.
Antiviral Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit antiviral properties. For instance, derivatives of nicotinic acid with similar structural features have shown effectiveness against HIV-1 replication in cellular models. These findings suggest that this compound may possess similar antiviral capabilities due to its structural analogies with known active compounds .
Anticancer Properties
Recent studies have highlighted the potential of fluorinated compounds in cancer therapy. For example, a study on a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the disruption of key signaling pathways that regulate cell growth and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Various | < 10 | Inhibition of proliferation |
| BAY-069 | Cancer | < 5 | Dual BCAT1/2 inhibition |
Case Study 1: Antiviral Activity
In a study evaluating antiviral activity against HIV-1, derivatives similar to this compound were tested for their ability to inhibit viral replication. The compounds displayed EC50 values ranging from 5 to 30 µM with selectivity indices indicating favorable therapeutic windows .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of trifluoromethyl-substituted compounds. The study found that these compounds could effectively inhibit the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of these compounds were linked to their enhanced potency compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
